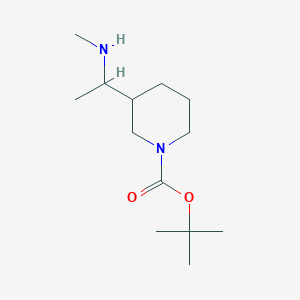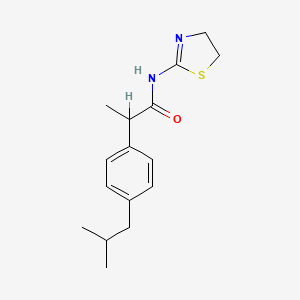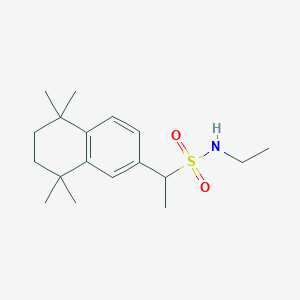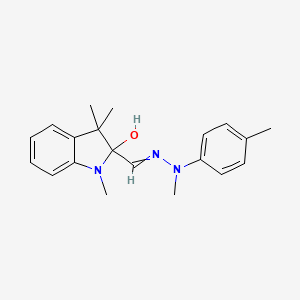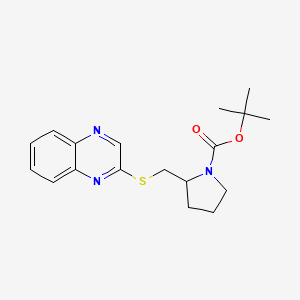![molecular formula C8H8N4O2 B13961686 1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their broad range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine typically involves the nitration of 1-methyl-1H-benzo[d]imidazole followed by amination. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a reduction reaction to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or amine positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of 1-methyl-4-amino-1H-benzo[d]imidazole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-benzo[d]imidazole: Lacks the nitro and amine groups, making it less reactive in certain chemical reactions.
4-nitro-1H-benzo[d]imidazole: Lacks the methyl and amine groups, affecting its biological activity and chemical properties.
1-methyl-4-amino-1H-benzo[d]imidazole: Lacks the nitro group, which may alter its mechanism of action and applications.
Uniqueness
1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H8N4O2 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
1-methyl-4-nitrobenzimidazol-5-amine |
InChI |
InChI=1S/C8H8N4O2/c1-11-4-10-7-6(11)3-2-5(9)8(7)12(13)14/h2-4H,9H2,1H3 |
Clave InChI |
UNORZUWVKOWYOL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=CC(=C2[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



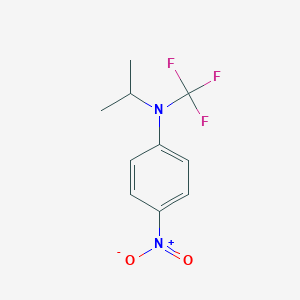
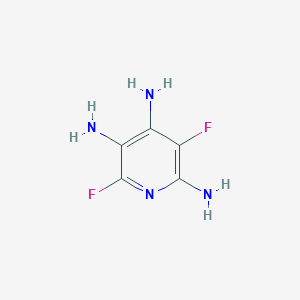
![4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)
